molecular formula C17H21NO8S B3674717 (E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid

(E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid

Cat. No.: B3674717
M. Wt: 399.4 g/mol
InChI Key: GQIBQQLWRFNJJK-ONEGZZNKSA-N
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Description

(E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a carboxyvinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the sulfonyl group: This step often involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the carboxyvinyl moiety: This can be accomplished through a Heck reaction, where a vinyl halide reacts with the sulfonylated piperidine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxyvinyl group to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.

Properties

IUPAC Name

1-[5-[(E)-2-carboxyethenyl]-2,3-dimethoxyphenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO8S/c1-25-13-9-11(3-4-15(19)20)10-14(16(13)26-2)27(23,24)18-7-5-12(6-8-18)17(21)22/h3-4,9-10,12H,5-8H2,1-2H3,(H,19,20)(H,21,22)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIBQQLWRFNJJK-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCC(CC2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC(CC2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid
Reactant of Route 2
(E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid
Reactant of Route 3
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(E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid
Reactant of Route 4
(E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid
Reactant of Route 5
(E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid

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